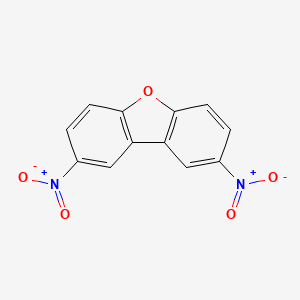

2,8-Dinitrodibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

144280-50-2 |

|---|---|

Molecular Formula |

C12H6N2O5 |

Molecular Weight |

258.19 g/mol |

IUPAC Name |

2,8-dinitrodibenzofuran |

InChI |

InChI=1S/C12H6N2O5/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6H |

InChI Key |

AOXRLMQADIVJBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(O2)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of 2,8 Dinitrodibenzofuran

Intentional Synthesis Methodologies

The deliberate creation of 2,8-Dinitrodibenzofuran is achieved through controlled chemical reactions, with ongoing research into more efficient and environmentally benign methods.

Chemical Synthesis Pathways and Reaction Conditions

The primary method for the intentional synthesis of this compound is through the electrophilic nitration of dibenzofuran (B1670420). This process typically involves a two-step nitration. First, dibenzofuran is nitrated to form a mixture of mono-nitrated isomers. The second nitration step then introduces a second nitro group onto the mono-nitrated product.

A common and established pathway begins with the nitration of dibenzofuran using a nitrating agent, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to produce 2-nitrodibenzofuran (B152082). This intermediate is then subjected to a second nitration to yield this compound. The control of reaction conditions, such as temperature and the composition of the acid mixture, is critical for directing the substitution to the desired positions and maximizing the yield. For instance, conducting the nitration of dibenzofuran with a mixed acid solution (HNO₃/H₂SO₄) at temperatures between 0–5°C is a method used to control the reaction.

The regioselectivity of the nitration is highly dependent on the reagents used. While nitration with nitric acid in trifluoroacetic acid tends to selectively produce 3-nitrodibenzofuran, Friedel-Crafts type nitration conditions, using reagents like alkyl nitrates and aluminium chloride, favor the formation of 2-nitrodibenzofuran. oup.comoup.com To obtain the 2,8-disubstituted product, the initial formation of 2-nitrodibenzofuran is the necessary first step, followed by a second nitration.

Table 1: Chemical Synthesis Pathways for Nitration of Dibenzofuran

| Reagents | Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | 0–5°C | 2-Nitrodibenzofuran / 3-Nitrodibenzofuran | |

| Nitric Acid (HNO₃) / Trifluoroacetic Acid | Mild conditions | 3-Nitrodibenzofuran | oup.comoup.com |

| Alkyl Nitrates / Aluminium Chloride (AlCl₃) | Nitromethane solvent | 2-Nitrodibenzofuran | oup.comoup.com |

| Tetranitromethane / UV light | Dichloromethane solvent, in presence of a hindered base | 2- and 4-Nitrodibenzofuran | researchgate.net |

Biocatalytic Synthesis Approaches

Biocatalytic synthesis offers a more environmentally friendly alternative to traditional chemical methods, operating under mild conditions with high selectivity. digitellinc.com While specific enzymatic processes for the synthesis of this compound are not yet well-documented, research into the biocatalytic nitration of other aromatic compounds suggests potential pathways. acs.orgresearchgate.net

Enzymes such as cytochrome P450 monooxygenases and peroxidases have been shown to catalyze nitration reactions on aromatic rings. digitellinc.comnih.gov For example, horseradish peroxidase (HRP) can perform oxidative nitration on electron-rich aromatic compounds in the presence of hydrogen peroxide (H₂O₂) and sodium nitrite (B80452) (NaNO₂). digitellinc.com Another strategy involves P450 enzymes, like TxtE, which can catalyze direct nitration using nitric oxide (NO) and oxygen (O₂) as co-substrates. nih.gov These enzymatic systems offer high regioselectivity, which could potentially be harnessed to control the positions of nitration on the dibenzofuran core. digitellinc.comacs.orgnih.gov The development of these biocatalysts is an active area of research, aiming to expand their substrate scope and improve efficiency for industrial applications. dntb.gov.ua

Optimization of Synthetic Yields and Selectivity

Optimizing the synthesis of this compound focuses on maximizing the yield and controlling the regioselectivity of the nitration reactions. The introduction of the first nitro group deactivates the aromatic rings of dibenzofuran, making the second nitration more difficult and often requiring more forcing conditions. This can lead to the formation of unwanted byproducts and lower yields.

Key strategies for optimization include:

Controlling Reaction Temperature: Low temperatures are generally employed to control the rate of reaction and improve the selectivity, minimizing over-nitration and the formation of undesired isomers.

Choice of Nitrating Agent and Solvent: As noted previously, the selection of the nitrating system is crucial for determining which isomer is formed. oup.comoup.com Using a mixed acid like HNO₃/H₂SO₄ at low temperatures is a strategy to enhance regioselective nitration.

Stepwise Synthesis: A controlled, stepwise approach, where the mono-nitrated intermediate is isolated before the second nitration, allows for better control over the final product distribution. The challenge lies in the reduced reactivity of the mono-nitrated dibenzofuran.

Unintentional Formation Pathways

Beyond deliberate synthesis, this compound can be formed unintentionally as a trace byproduct in high-temperature industrial and environmental processes.

Combustion and Pyrolysis Processes

Nitrated dibenzofurans are among the pollutants that can be formed during the incomplete combustion or pyrolysis of organic materials, particularly in the presence of nitrogen sources. aaqr.org These processes occur in environments such as municipal waste incinerators and fires involving materials containing both aromatic precursors and nitrogen compounds. murdoch.edu.au The formation is often catalyzed by metals present in fly ash. nih.gov

The formation of nitrated dibenzofurans is contingent on the presence of specific chemical precursors and environmental conditions.

Precursors: The foundational precursors are aromatic compounds. Chlorinated phenols, such as 2-chlorophenol (B165306), have been identified as key precursors in the formation of chlorinated dibenzofurans. nih.govnih.govacs.org In an environment containing nitrogen oxides (NOx), which are common combustion products, these or other dibenzofuran structures can undergo nitration. Studies on the chlorination of dibenzofuran have shown that substitution tends to follow a sequence of 2 → 8 → 3 → 7, indicating that the 2 and 8 positions are particularly reactive sites for electrophilic substitution, which would include nitration. aaqr.org Soot precursors like benzene, naphthalene, and pyrene (B120774) are also formed during pyrolysis. frontiersin.org

Reaction Environment: The critical formation window for these compounds is typically in the post-flame, cooler zones of combustion systems, at temperatures ranging from 200°C to 500°C. nih.govnih.gov The presence of metal oxides, particularly copper and iron oxides found on fly ash particles, can act as catalysts, mediating the surface reactions that lead to the formation of dibenzofuran structures from precursors. nih.govnih.gov For example, iron oxides have been shown to effectively catalyze the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from 2-chlorophenol precursors. nih.gov

Temperature and Oxygen Concentration Effects

The temperature and the concentration of oxygen are critical parameters in the formation of dibenzofuran derivatives, particularly in combustion and atmospheric contexts. While specific quantitative data on the direct synthesis of this compound is not extensively documented in public literature, general principles of chemical kinetics and combustion chemistry apply.

In combustion systems, the formation of complex organic molecules, including precursors to nitrated compounds, is highly temperature-dependent. The formation of polychlorinated dibenzofurans (PCDFs), a related class of compounds, shows a distinct temperature window, often peaking around 300-400°C for de novo synthesis on fly ash. researchgate.net It is plausible that the formation of the dibenzofuran backbone, which can later be nitrated, follows similar temperature dependencies in industrial thermal processes.

Oxygen concentration is a key factor driving both formation and destruction. An excess of oxygen, typically 3-6% (v/v), is often utilized in industrial boilers to ensure complete combustion, which can minimize the formation of products of incomplete combustion that might serve as precursors. researchgate.net Conversely, in the context of atmospheric chemistry, oxygen (in the form of O₂ and O₃) is a reactant in the degradation pathways of aromatic compounds initiated by radicals like OH. researchgate.net The rate of these reactions, which can lead to nitrated products, is dependent on the concentration of available oxygen species.

| Parameter | General Effect on Formation of Aromatic Byproducts | Relevance to this compound |

| Temperature | Formation often occurs in specific temperature windows (e.g., 300-400°C for de novo synthesis). researchgate.net High temperatures (>850°C) favor destruction. | The stability of the dibenzofuran precursor and the rate of nitration reactions are temperature-dependent. Optimal temperature for laboratory synthesis is often kept low to control regioselectivity. |

| Oxygen (O₂) Conc. | Influences combustion efficiency. Poor mixing or insufficient O₂ can increase products of incomplete combustion. researchgate.net In atmospheric reactions, O₂ reacts with intermediate radicals. researchgate.netacs.org | In thermal processes, O₂ levels affect the formation of the dibenzofuran precursor. In atmospheric synthesis, O₂ is a key reactant in the oxidation pathway leading to nitration. |

Influence of Chlorine and Other Additives in Industrial Contexts

In industrial settings, particularly in combustion and waste incineration, the presence of chlorine is a major factor in the formation of chlorinated compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). The speciation of chlorine—whether it is present as gaseous HCl, Cl₂, or as inorganic chlorides in fly ash—governs its reactivity. nih.gov Studies show that ash-bound chlorine is a sufficient source for the de novo formation of PCDFs. nih.gov The addition of gas-phase Cl₂ can increase the yield of highly chlorinated congeners, whereas HCl has been observed to have little influence on the yield. nih.gov

Industrial Process Byproduct Formation

This compound can be formed as a byproduct in industrial processes where dibenzofuran or related aromatic compounds are subjected to nitrating conditions. arcjournals.org Such conditions are common in the manufacturing of dyes, pharmaceuticals, and explosives, where nitration is a fundamental chemical transformation. lookchem.com

The formation of nitrogen oxides (NOx), the primary agents for nitration, is a hallmark of many combustion processes. nipponsteel.com NOx can arise from three main mechanisms: thermal NOx (from atmospheric nitrogen at high temperatures), fuel NOx (from nitrogen in the fuel), and prompt NOx (from hydrocarbon radicals reacting with atmospheric nitrogen). raadmanburner.comifrf.net In waste-to-energy plants and other combustion facilities, fuel NOx is often the dominant source. nipponsteel.com If dibenzofuran is present in the fuel source (e.g., from coal or as a product of incomplete combustion), it can react with the generated NOx in cooler, post-combustion zones of the facility, leading to the formation of nitrated dibenzofurans as unintentional byproducts.

Atmospheric Reaction Mechanisms

Nitrated polycyclic aromatic hydrocarbons (NPAHs), including nitrodibenzofurans, are known to form in the atmosphere through the chemical transformation of their parent compounds. acs.orgvscht.czaaqr.org The primary precursor for atmospheric this compound is gas-phase dibenzofuran. The formation mechanism is driven by atmospheric oxidants and nitrogen oxides (NOx), which are common air pollutants from vehicle exhaust and industrial emissions. arcjournals.orgnih.gov

The process generally follows a two-step radical-initiated pathway: researchgate.netacs.org

Initiation by Radical Attack : During the daytime, the reaction is primarily initiated by the hydroxyl radical (•OH). At night, the nitrate (B79036) radical (•NO₃) becomes the dominant initiator. vscht.cz The radical attacks the electron-rich aromatic ring of the dibenzofuran molecule, forming a short-lived adduct (e.g., an OH-dibenzofuran radical). researchgate.netacs.org

Nitration : This intermediate radical adduct then reacts with nitrogen dioxide (NO₂) in the atmosphere. This step adds a nitro group (NO₂) to the ring, and a subsequent elimination reaction (e.g., loss of water for the OH-adduct pathway) yields the nitrodibenzofuran product. researchgate.net

Environmental Occurrence and Distribution Dynamics of 2,8 Dinitrodibenzofuran

Occurrence in Atmospheric Compartments

The presence and behavior of chemical compounds in the atmosphere are critical determinants of their transport and potential for widespread distribution. This section addresses the distribution of 2,8-Dinitrodibenzofuran in the gaseous phase, its association with particulate matter, and trends in its atmospheric concentrations.

Gaseous Phase Distribution

No specific data on the gaseous phase distribution of this compound was found in the reviewed scientific literature.

Particulate Matter Association

Information regarding the association of this compound with atmospheric particulate matter is not available in the current body of scientific research. While studies on other nitrated polycyclic aromatic hydrocarbons (NPAHs) exist, specific measurements for the 2,8-dinitro isomer are absent. For context, a study conducted in Beijing identified 3-Nitrodibenzofuran as one of the most abundant NPAHs, with a mean concentration of 0.45 ng/m³ associated with PM2.5. copernicus.org However, this does not provide direct insight into the particulate matter association of this compound.

Spatial and Temporal Concentration Trends

There is a lack of data on the spatial and temporal concentration trends of this compound in the atmosphere. A study on polycyclic aromatic compounds (PACs) in the Arctic atmosphere at Svalbard detected "Nitrodibenzofuran" but did not specify the isomers, reporting a mean concentration that varied across seasons. unit.no Without isomer-specific data, it is not possible to delineate the concentration trends for this compound.

Occurrence in Aquatic Systems

Aquatic environments can act as sinks for many chemical pollutants. This section explores the presence of this compound in freshwater and marine systems, as well as its accumulation in sediments.

Freshwater and Marine Distribution

A thorough review of existing scientific literature yielded no specific data on the occurrence or concentration of this compound in either freshwater or marine environments.

Sediment Accumulation and Release Dynamics

There is currently no available information in the scientific literature regarding the accumulation or release dynamics of this compound in aquatic sediments.

Global and Regional Distribution Patterns

Information on the global and regional distribution of this compound is very limited. Environmental monitoring programs for nitrated PAHs are not as widespread as those for parent PAHs or other persistent organic pollutants. scispace.com

Studies on the atmospheric distribution of NPAHs in regions like North China have been conducted, but they often report on a limited number of common NPAHs and provide total concentrations rather than data for specific isomers like this compound. Current time information in Monterrey, MX. For example, a study in North China found that the median concentration of 13 NPAHs was 203 ng per sample in a passive air sampling campaign. Current time information in Monterrey, MX. Another study in central Europe reported that total concentrations of 18 NPAHs were typically an order of magnitude lower than oxygenated PAHs. scispace.comresearchgate.net

The presence of 2,7-dinitrodibenzofuran (B11940821) and this compound has been identified in laboratory reaction mixtures of dibenzofuran (B1670420) with nitrogen oxides, suggesting potential formation pathways in the environment through atmospheric reactions. isric.orgresearchgate.net However, this does not provide data on their actual measured concentrations in different geographical regions. The distribution of such compounds is expected to be linked to sources of parent PAHs and atmospheric oxidants, such as industrial areas and regions with high traffic density.

Environmental Fate and Transformation Processes of 2,8 Dinitrodibenzofuran

Abiotic Transformation Pathways

Redox Reactions

Oxidative Transformations (e.g., AOPs, Fenton's reagent)

Advanced Oxidation Processes (AOPs) are chemical treatment methods utilized for the degradation of persistent organic pollutants. These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (HO•) that can oxidize a wide array of organic compounds. mdpi.comnih.gov Among the various AOPs, the Fenton process (using Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron catalyst) and related photo-Fenton processes are effective for treating wastewater containing nitroaromatic compounds. kirj.eeresearchgate.netresearchgate.net

The fundamental mechanism of the Fenton reaction involves the catalytic decomposition of H₂O₂ by Fe²⁺ ions to produce hydroxyl radicals. nih.gov These radicals are powerful oxidizing agents that can attack the 2,8-dinitrodibenzofuran molecule, potentially leading to hydroxylation of the aromatic rings, cleavage of the furan (B31954) ring, and transformation or removal of the nitro groups. researchgate.net The efficiency of the Fenton process is highly dependent on several operational parameters, including pH, the concentration of hydrogen peroxide, and the concentration of the iron catalyst. nih.govkirj.ee Optimal degradation of nitroaromatic compounds via the Fenton process is typically observed at an acidic pH, often around 3.0. nih.gov

| Compound | AOP Method | Key Findings | Reference |

|---|---|---|---|

| 2,4-Dinitrophenol (2,4-DNP) | Fenton, Photo-Fenton, Ozonation | Fenton-based processes were highly effective for degradation and toxicity removal. High degree of nitrogen mineralization was achieved. | researchgate.net |

| 2,4,6-Trinitrotoluene (B92697) (TNT) | Ultrasound-Fenton | Optimal degradation occurred at pH 3.0 with an H₂O₂ to Fe²⁺ molar ratio of 10:1. Significant removal of TNT and Total Organic Carbon (TOC) was observed. | nih.gov |

| m-Dinitrobenzene | Fenton Reagent | Degradation rate was strongly dependent on the molar ratio of H₂O₂ to Fe²⁺. Nitrogen conversion to nitrate (B79036) varied from 25% to 100%. | kirj.ee |

| Clopyralid (pesticide) | Photo-Fenton | Demonstrated effective degradation and 90% mineralization under UV-A and visible light, highlighting the potential for using sunlight. | mdpi.com |

Biotic Transformation and Biodegradation Mechanisms

Microbial Degradation Pathways

The biodegradation of nitroaromatic compounds like this compound is often challenging due to the molecule's recalcitrance, which is enhanced by the presence of electron-withdrawing nitro groups. nih.gov These groups decrease the electron density of the aromatic system, making it resistant to the initial oxidative attacks typically employed by aerobic microorganisms. nih.gov Consequently, microbial degradation often proceeds through initial reductive pathways.

A critical initial step in the microbial metabolism of many nitroaromatic compounds is the reduction of the nitro groups. nih.gov This transformation is catalyzed by a class of enzymes known as nitroreductases. The process involves a six-electron reduction that sequentially converts a nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. nih.gov This reduction is significant because it changes the electronic character of the substituent from strongly electron-withdrawing to strongly electron-donating, which makes the aromatic ring more susceptible to subsequent oxidative enzymatic attack, such as dioxygenation. nih.gov In bacteria, two main pathways for the reduction of polynitroaromatic compounds have been identified: the reduction of the nitro groups themselves, and the reduction of the aromatic ring via hydride addition. nih.gov The reduction of the nitro groups can provide a source of nitrogen for microbial growth through the release of nitrite (B80452) or ammonium (B1175870) ions. nih.gov

| Functional Group | Chemical Formula | Oxidation State of Nitrogen | Electrons Added |

|---|---|---|---|

| Nitro | -NO₂ | +3 | 0 |

| Nitroso | -NO | +1 | 2 |

| Hydroxylamino | -NHOH | -1 | 4 |

| Amino | -NH₂ | -3 | 6 |

Following the initial modification of the nitro groups, the aromatic structure of the resulting aminodibenzofuran or hydroxydibenzofuran intermediates can be targeted for ring cleavage. The biodegradation pathway for the parent compound, dibenzofuran (B1670420), serves as a valuable model. In bacteria such as Sphingomonas sp., the degradation is initiated by a dibenzofuran 4,4a-dioxygenase, which attacks the angular position adjacent to the ether bridge. ethz.ch This leads to the formation of unstable dihydroxy-intermediates that are rearomatized, eventually forming catecholic compounds like 2,2',3-trihydroxybiphenyl. nih.gov

This dihydroxylated intermediate is then susceptible to ring cleavage by an extradiol dioxygenase. nih.gov A similar oxidative pathway has been observed for dinitrotoluenes, where after an initial dioxygenation that removes a nitro group as nitrite, the resulting methylnitrocatechol undergoes extradiol ring cleavage. nih.gov For this compound, it is plausible that after reduction of one or both nitro groups, the microbial pathway would proceed via angular dioxygenation, formation of a dihydroxy- or aminohydroxy- intermediate, and subsequent meta-cleavage of one of the aromatic rings. Fungi, such as Paecilomyces lilacinus, have also demonstrated the ability to hydroxylate and subsequently cleave the dibenzofuran ring, indicating that multiple ring-fission strategies exist in the environment. nih.gov

Cometabolism is a phenomenon in which microorganisms transform a compound that they cannot use as a primary source of energy or nutrients, in the presence of a growth-supporting substrate. This process is particularly relevant for the degradation of recalcitrant xenobiotics. The degradation of dibenzofuran has been shown to occur via cometabolism. For instance, a carbazole-degrading Sphingomonas sp. strain was found to cometabolically degrade dibenzofuran. nih.gov The enzymes induced for carbazole (B46965) degradation, particularly the initial angular dioxygenase, likely exhibit substrate promiscuity, allowing them to also act on the structurally similar dibenzofuran molecule. Given the structural similarity, it is highly probable that this compound could also be transformed cometabolically by microorganisms growing on dibenzofuran, carbazole, or other analogous aromatic compounds.

Enzymatic Degradation Processes

The biodegradation of this compound relies on the coordinated action of several types of enzymes. Based on the degradation pathways of related compounds, the key enzymatic processes can be outlined.

Nitroreductases : These enzymes are crucial for the initial transformation step. They catalyze the reduction of the electron-withdrawing nitro groups to amino groups. nih.gov This is a detoxification step and an activation step, making the aromatic rings more amenable to subsequent oxidative attack.

Dioxygenases : Following nitro group reduction, dioxygenases are responsible for incorporating both atoms of molecular oxygen into the aromatic ring, leading to dihydroxylated intermediates (catechols). For the dibenzofuran structure, a specific type of angular dioxygenase, such as dibenzofuran 4,4a-dioxygenase, is key for initiating the cleavage of the stable ether bridge and aromatic rings. ethz.chnih.gov

Monooxygenases : These enzymes may also play a role, particularly in hydroxylation reactions at different positions on the aromatic rings, as seen in the degradation of 2,4-dinitrotoluene (B133949) where a monooxygenase acts on 4-methyl-5-nitrocatechol. nih.gov

Ring-Cleavage Dioxygenases : Once catecholic intermediates are formed, they are substrates for ring-cleavage dioxygenases (either intradiol or extradiol), which break open the aromatic ring, a critical step leading towards complete mineralization. nih.gov

Nitroreductase and O-Acetyltransferase Activities

The initial and critical step in the aerobic biodegradation of many nitroaromatic compounds is the reduction of the nitro groups, a reaction catalyzed by nitroreductases. These flavoenzymes, found in a wide range of bacteria, catalyze the NAD(P)H-dependent reduction of nitro groups to nitroso, hydroxylamino, and ultimately amino groups oup.com. This process is crucial as it decreases the toxicity of the nitroaromatic compound and prepares the molecule for further degradation. Bacterial nitroreductases are broadly classified into two types: oxygen-insensitive (Type I) and oxygen-sensitive (Type II). Type I nitroreductases, which are of greater environmental significance, catalyze a two-electron reduction of the nitro group, thereby avoiding the formation of reactive nitro anion radicals that can lead to futile cycling in the presence of oxygen oup.com.

Following the reduction of the nitro groups to hydroxylamines, O-acetyltransferases can play a role in the further transformation of these intermediates. These enzymes catalyze the transfer of an acetyl group, which can lead to the formation of more stable, but sometimes more mutagenic, N-acetylated compounds scielo.br. The activity of nitroreductases and subsequent acetyltransferases within intestinal microbial communities has been shown to be significant in the metabolism of xenobiotic nitroaromatic compounds in mammals oup.com.

Hydrolases and Monooxygenases

While nitroreduction is a primary pathway, oxidative degradation of nitroaromatic compounds can also occur, often mediated by hydrolases and monooxygenases. In some bacteria, monooxygenases can initiate the degradation of nitroaromatic compounds by hydroxylating the aromatic ring, which can lead to the removal of the nitro group as nitrite mdpi.com. For instance, in the degradation of 2,4,6-trinitrotoluene (TNT), a monooxygenase was found to be significantly up-regulated and played a critical role in the biodegradation pathway mdpi.com.

Hydrolases are enzymes that catalyze the cleavage of chemical bonds by the addition of water. In the context of dibenzofuran degradation, hydrolases are involved in the downstream processing of ring-cleavage products. While direct evidence for hydrolase activity on this compound is lacking, the degradation pathways of similar heterocyclic compounds often involve hydrolytic steps to break down complex intermediates into simpler molecules that can enter central metabolic pathways nih.govresearchgate.net.

Microbial Community Dynamics in Biodegradation

The complete mineralization of complex organic pollutants like this compound often requires the synergistic action of a microbial consortium rather than a single microbial species nih.govfrontiersin.orgresearchgate.netnih.gov. Different members of the community may carry out different steps of the degradation pathway. For example, one species might be responsible for the initial nitroreduction, while another might degrade the resulting aromatic amines nih.gov. The structure and function of these microbial communities can be influenced by the presence of the contaminant, which can act as a selective pressure, enriching for microorganisms capable of its transformation nih.govfrontiersin.orgresearchgate.netnih.gov.

Sorption and Desorption Dynamics in Environmental Matrices

The bioavailability and transport of this compound in the environment are significantly influenced by its sorption and desorption behavior in soil and sediment. The extent of sorption is dependent on the physicochemical properties of both the compound and the environmental matrix. For hydrophobic organic compounds like dibenzofurans, sorption is often positively correlated with the organic carbon content of the soil or sediment jaas.ac.cnnih.govnih.gov.

The Freundlich and Langmuir models are commonly used to describe the sorption isotherms of organic pollutants in soil nih.govnih.gov. The Freundlich model often provides a better fit for the sorption of non-polar compounds to heterogeneous surfaces like soil. The presence of black carbon (soot and charcoal) in soils and sediments can significantly increase the sorption of aromatic compounds, including polychlorinated dibenzofurans, leading to reduced bioavailability and mobility jaas.ac.cnresearchgate.net. Desorption, the release of the sorbed compound back into the solution phase, is often a slow process and can exhibit hysteresis, meaning that the compound is more strongly retained than predicted by the sorption isotherm jaas.ac.cnnih.govresearchgate.net.

Table 1: Factors Influencing Sorption of Aromatic Compounds in Soil

| Soil/Sediment Property | Influence on Sorption | Rationale |

| Organic Carbon Content | Increases sorption | Hydrophobic partitioning of the non-polar compound into the organic matter. |

| Clay Content | Can increase sorption | Adsorption onto mineral surfaces, particularly for polar compounds or through specific interactions. |

| Black Carbon Content | Significantly increases sorption | Strong binding to the porous and aromatic surfaces of black carbon. |

| pH | Can influence sorption | Affects the surface charge of soil colloids and the ionization state of the compound (less relevant for non-ionizable compounds). |

| Temperature | Generally decreases sorption | Sorption is often an exothermic process. |

Volatilization and Atmospheric Transport

Once in the atmosphere, nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) and related compounds can be transported over long distances. Their atmospheric fate is determined by partitioning between the gas and particulate phases and by degradation processes such as photolysis and reaction with atmospheric oxidants like hydroxyl radicals (•OH) and ozone (O₃). Generally, higher molecular weight compounds with lower vapor pressure tend to be associated with particulate matter, which can be removed from the atmosphere through wet and dry deposition ntis.gov.

Transformation Product Identification and Analysis

The biodegradation and abiotic transformation of this compound will lead to the formation of various transformation products. Based on the known degradation pathways of nitroaromatic compounds and dibenzofurans, potential transformation products of this compound could include aminonitrodibenzofurans, diaminodibenzofuran, and hydroxylated derivatives nih.govresearchgate.netnih.govnih.govnih.govmdpi.commdpi.com. The complete mineralization of the compound would ultimately lead to carbon dioxide, water, and inorganic nitrogen.

Table 2: Analytical Techniques for Transformation Product Analysis

| Analytical Technique | Principle | Application in Metabolite Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Separation of polar and non-volatile transformation products. |

| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Analysis of volatile and semi-volatile transformation products, often after derivatization. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identification and quantification of compounds based on their mass spectra. |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis for structural elucidation. | Provides fragmentation patterns for the identification of unknown metabolites. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information for the definitive identification of transformation products. |

Advanced Analytical Methodologies for 2,8 Dinitrodibenzofuran

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate 2,8-dinitrodibenzofuran from complex matrices such as soil, water, and air particulates, and to concentrate it for analysis. This process minimizes interference from other compounds and enhances analytical sensitivity.

Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from liquid samples. sigmaaldrich.com It is more efficient than traditional liquid-liquid extraction, offering quantitative and rapid extractions while reducing solvent consumption. sigmaaldrich.com The method involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the target analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

For compounds structurally similar to this compound, such as polychlorinated dibenzofurans (PCDFs) and other nitroaromatics, SPE has proven effective. nih.govepa.gov U.S. EPA Method 3535A, for instance, outlines procedures for isolating various organic analytes, including nitroaromatics, from aqueous samples using SPE media in disk or cartridge format. epa.gov The selection of the sorbent material is crucial; common choices for nonpolar to moderately polar compounds like dinitrodibenzofuran include C18 (octadecylsilane) bonded silica. For the analysis of PCDFs in surface water containing humic acids, sample acidification to pH 2 prior to extraction has been shown to improve recovery by preventing the analytes from passing through the extraction disk. nih.gov In a study on PCDD/Fs, a disk-type SPE method yielded recovery rates between 52.4% and 93.6%. nih.gov

Table 1: Common SPE Sorbents and Their Applications

| Sorbent Type | Mechanism | Target Analytes |

|---|---|---|

| C18 (Reversed-Phase) | Nonpolar interactions | Nonpolar to moderately polar compounds (e.g., PAHs, PCBs, Furans) |

| Silica (Normal-Phase) | Polar interactions (adsorption) | Polar compounds from nonpolar matrices |

| Florisil (Normal-Phase) | Polar interactions (adsorption) | Pesticides, PCBs |

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solvent and an organic solvent. The sample is mixed with the solvents, and the target analyte partitions into the organic phase, which is then separated and concentrated.

While effective, LLE can be time-consuming and require large volumes of organic solvents. sigmaaldrich.com In the analysis of related polychlorinated dibenzofurans, LLE has been compared to SPE. One study demonstrated that while recovery ranges for many compounds were similar to SPE (64.3–99.2% for LLE), the recovery for a specific tetrachlorinated congener was significantly lower with LLE, highlighting potential inconsistencies. nih.gov The choice of solvent is critical and is based on the polarity and solubility of this compound.

Table 2: Comparison of ASE and Soxhlet Extraction for PCDD/Fs from Animal Feed (ng/kg)

| Compound | Soxhlet | ASE |

|---|---|---|

| 2,3,7,8-TCDF | 0.45 | 0.48 |

| 1,2,3,7,8-PCDF | 0.14 | 0.15 |

| 1,2,3,4,7,8-HCDF | 0.12 | 0.11 |

| 2,3,7,8-TCDD | 0.12 | 0.12 |

| 1,2,3,7,8-PCDD | 0.13 | 0.12 |

| 1,2,3,4,7,8-HCDD | 0.11 | 0.10 |

| OCDD | 2.31 | 2.54 |

Data sourced from a study on PCDD and PCDF extraction. thermoscientific.com

Chromatographic Separation Techniques

Following extraction and cleanup, the sample extract is analyzed using chromatographic techniques to separate this compound from other components for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase within a column. For compounds containing nitroaromatic structures, reversed-phase HPLC is commonly employed, typically using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection is often achieved using a UV-Vis detector, as nitroaromatic compounds absorb light in the ultraviolet-visible spectrum. epa.gov For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS) or a fluorescence detector (FLD), although derivatization may be required for fluorescence. d-nb.inforesearchgate.net The choice of detector and specific HPLC conditions, such as mobile phase composition and flow rate, are optimized to achieve the best separation and sensitivity for this compound.

Table 3: Typical HPLC System Components for Nitroaromatic Analysis

| Component | Function | Common Configuration |

|---|---|---|

| Pump | Delivers the mobile phase at a constant flow rate. | Isocratic or Gradient Pump |

| Injector | Introduces a precise volume of the sample into the mobile phase stream. | Autosampler |

| Column | Separates the components of the sample mixture. | C18 Reversed-Phase Column |

| Detector | Detects the analytes as they elute from the column. | UV-Vis or Mass Spectrometry (MS) |

| Data System | Controls the instrument and processes the data. | Computer with specialized software |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. shimadzu.com The sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase.

For the analysis of nitroaromatics, U.S. EPA Method 8091 provides established GC conditions. epa.gov This method suggests the use of specific fused-silica capillary columns, such as a DB-5 (95% dimethyl/5% diphenyl-polysiloxane) or a DB-1701 (14% cyanopropylphenyl/86% dimethyl-polysiloxane), which provide the necessary resolution for these types of compounds. epa.gov GC is most commonly coupled with a mass spectrometer (GC-MS), which provides both high sensitivity and definitive identification of the analyte based on its mass spectrum. d-nb.inforesearchgate.net For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) can be employed to achieve superior separation and peak capacity. mdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Helium |

| Methanol |

| Nitrogen |

| Polychlorinated biphenyls (PCBs) |

| Polychlorinated dibenzofurans (PCDFs) |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that offers significantly enhanced separation capacity compared to conventional one-dimensional GC. sepsolve.comgcms.cz This method is particularly well-suited for the analysis of complex mixtures, such as those containing various isomers of dinitrodibenzofurans or other structurally related compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). nih.govresearchgate.net

In a GCxGC system, the effluent from a primary analytical column is continuously transferred to a second, shorter column with a different stationary phase. sepsolve.comwikipedia.org This process is managed by a modulator, which traps, focuses, and re-injects small fractions of the eluate from the first dimension into the second dimension. sepsolve.comshimadzu.com The result is a two-dimensional separation, where compounds are differentiated based on two independent properties, typically volatility in the first dimension and polarity in the second. sepsolve.com This leads to a structured two-dimensional chromatogram, often called a contour plot, which simplifies the identification of compound classes and resolves components that would otherwise co-elute in a single-column separation. gcms.cz

The enhanced peak capacity and sensitivity of GCxGC make it an invaluable tool for resolving target analytes like this compound from a complex sample matrix. gcms.cznih.gov The structured nature of the chromatogram, where related compounds elute in specific regions, aids in both qualitative and quantitative analysis. gcms.czdlr.de

Table 1: Typical GCxGC System Configuration for Complex Mixture Analysis

| Parameter | First Dimension (1D) | Modulator | Second Dimension (2D) |

|---|---|---|---|

| Column Type | Non-polar (e.g., Rtx-Dioxin2) nih.gov | Thermal or Flow-based chemistry-matters.com | Polar/Mid-polar (e.g., Rxi-17SilMS) nih.gov |

| Typical Length | 20–60 m sepsolve.comchemistry-matters.com | - | 1–5 m sepsolve.com |

| Separation Basis | Typically volatility/boiling point sepsolve.com | Traps and re-injects effluent | Polarity sepsolve.com |

| Modulation Period | - | 1.5–10 seconds sepsolve.comnih.gov | - |

Detection and Quantification Approaches

Following chromatographic separation, sensitive and specific detection methods are required for the conclusive identification and quantification of this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is the premier detection technique for the analysis of organic compounds due to its high sensitivity and specificity. longdom.org When coupled with a separation technique like GC, it provides information on the molecular weight and structural characteristics of the analytes. nih.gov For the analysis of this compound, MS can provide definitive identification even at trace levels.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its capacity to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy and precision. longdom.orgthermofisher.com This capability allows for the determination of the elemental composition of a molecule from its exact mass. researchgate.net In the context of this compound analysis, HRMS can unambiguously differentiate the target analyte from other co-eluting compounds that may have the same nominal mass but a different elemental formula. This level of certainty is crucial in complex sample analysis, where isobaric interferences are common. researchgate.net The high mass accuracy of HRMS, often in the sub-ppm range, significantly increases confidence in compound identification. longdom.orgyoutube.com

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is an analyzer that separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube of a known length. mmerevise.co.uksavemyexams.comyoutube.com Lighter ions travel faster and reach the detector first, while heavier ions take longer. youtube.comyoutube.com A key advantage of TOF-MS is its high acquisition speed, which is essential for GCxGC applications where peaks eluting from the second dimension are very narrow, often less than 100 milliseconds wide. nih.gov The ability to acquire full mass spectra at very high rates allows for the deconvolution of complex chromatographic data and the identification of a large number of compounds in a single run. nih.gov This makes GCxGC-TOFMS a powerful combination for the non-targeted screening and detailed characterization of complex samples for compounds like this compound. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry, or MS/MS, adds another dimension of specificity to the analysis. nih.gov In this technique, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation, and the resulting product ions are then analyzed in a second mass analyzer. nih.gov This process provides a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule, offering a very high degree of confidence in its identification. nih.gov MS/MS is particularly valuable for quantitative analysis in complex matrices because it can significantly reduce background noise by monitoring specific fragmentation transitions, thereby improving the signal-to-noise ratio and detection limits. researchgate.netresearchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern analytical chemistry. longdom.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. longdom.orgnih.gov For this compound, GC-MS allows for its separation from other compounds in a mixture, followed by its detection and identification based on its mass spectrum. nih.gov The mass spectra obtained can be compared with library spectra for confirmation. Research on related compounds, such as 2,8-dichlorodibenzo-p-dioxin, has demonstrated the successful application of GC-MS for analysis in consumer products. hkbu.edu.hk Methods involving GC coupled with tandem mass spectrometry (GC-MS/MS) have been developed for determining other complex compounds and their metabolites in biological samples, showcasing the technique's specificity and low detection limits. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful tool for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC analysis. longdom.org It combines the high separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) is frequently used for the trace-level detection of various contaminants and their metabolites in complex matrices like food and biological tissues. researchgate.netusda.gov For instance, LC-MS/MS methods are standard for the confirmation of nitrofuran metabolites in tissues. usda.gov

Table 2: Comparison of Mass Spectrometry-Based Detection Approaches

| Technique | Principle | Key Advantage for this compound Analysis |

|---|---|---|

| HRMS | Measures m/z with high accuracy. longdom.org | Provides high confidence in identification by determining elemental composition. researchgate.net |

| TOF-MS | Separates ions based on flight time. mmerevise.co.uk | High-speed data acquisition, ideal for fast chromatography like GCxGC. nih.gov |

| MS/MS | Fragments a selected precursor ion to produce a characteristic spectrum. nih.gov | Offers high specificity and structural confirmation, reducing matrix interference. researchgate.net |

| GC-MS | Separates volatile compounds before MS detection. nih.gov | Standard, robust method for volatile and semi-volatile compounds. |

| LC-MS | Separates non-volatile or thermally labile compounds before MS detection. longdom.org | Applicable to a broader range of compounds than GC-MS. |

Method Validation and Quality Assurance in Trace Analysis

The validation of analytical methods is a prerequisite for generating reliable and defensible data in the trace analysis of this compound. This process involves rigorously evaluating several key performance parameters to ensure the method is fit for its intended purpose. Quality assurance (QA) and quality control (QC) measures are then implemented to maintain the ongoing reliability of the analytical results.

Method validation for trace analysis typically encompasses the following parameters:

Specificity/Selectivity: This ensures that the analytical method can unequivocally identify and quantify this compound in the presence of other components in the sample matrix. Chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) offer high selectivity.

Linearity: This establishes the concentration range over which the analytical method produces results that are directly proportional to the concentration of this compound. A linear response is typically evaluated by analyzing a series of standards of known concentrations and is often confirmed by a high coefficient of determination (R²) for the calibration curve, ideally greater than 0.99.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. For trace analysis, these values are often in the picogram (pg) to nanogram (ng) range.

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked matrix samples. Acceptable recovery is typically in the range of 70-130% for trace analysis.

Precision: This measures the degree of agreement among a series of individual measurements under the same analytical conditions. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. For trace analysis, an RSD of less than 15-20% is generally considered acceptable.

Robustness: This assesses the method's ability to remain unaffected by small, deliberate variations in method parameters, such as changes in temperature, pH, or mobile phase composition.

Analysis of Blanks: Method blanks (reagents without sample) and field blanks (taken to the sampling site) are analyzed to check for contamination during the analytical process and sample collection.

Use of Certified Reference Materials (CRMs): Analyzing CRMs with known concentrations of the analyte helps to verify the accuracy of the method.

Replicate Analysis: Analyzing duplicate or triplicate samples provides a measure of the precision of the entire analytical process.

Control Charts: These are used to monitor the performance of the analytical method over time and to identify any trends or deviations from established control limits.

The following table provides hypothetical performance characteristics for a typical validated analytical method for this compound, based on common performance of methods for similar nitrated aromatic compounds.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

| Linearity (R²) | > 0.995 | > 0.998 |

| Limit of Detection (LOD) | 0.1 - 1.0 pg | 0.05 - 0.5 pg |

| Limit of Quantification (LOQ) | 0.5 - 5.0 pg | 0.2 - 2.0 pg |

| Accuracy (Recovery) | 80 - 115% | 85 - 110% |

| Precision (RSD) | < 15% | < 10% |

Emerging Analytical Technologies

The field of analytical chemistry is continuously evolving, with new technologies offering significant improvements in sensitivity, selectivity, speed, and ease of use for the analysis of trace contaminants like this compound.

High-Resolution Mass Spectrometry (HRMS): Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy and resolution, enabling the confident identification and differentiation of this compound from isobaric interferences in complex matrices. This is particularly valuable for non-targeted screening and the identification of unknown transformation products.

Two-Dimensional Gas Chromatography (GCxGC): This powerful separation technique couples two GC columns with different stationary phases, providing significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. GCxGC is particularly well-suited for the analysis of complex mixtures containing numerous isomers, which is often the case for environmental samples containing NPAHs.

Ambient Ionization Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) allow for the direct analysis of samples in their native state with minimal or no sample preparation. While still an emerging area for quantitative analysis of compounds like this compound, these methods offer the potential for rapid screening and surface analysis.

Advanced Sample Preparation Techniques: Innovations in sample preparation aim to reduce solvent consumption, improve extraction efficiency, and enhance analyte enrichment. These include:

Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample.

Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to achieve rapid and efficient extraction of analytes from solid samples.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined sample preparation approach that combines extraction and cleanup steps, originally developed for pesticide residue analysis but adaptable to other compound classes.

The following table summarizes the potential advantages of these emerging technologies for the analysis of this compound.

| Technology | Key Advantages for this compound Analysis |

| High-Resolution Mass Spectrometry (HRMS) | High specificity, accurate mass measurement for unambiguous identification, potential for non-targeted analysis. |

| Two-Dimensional Gas Chromatography (GCxGC) | Enhanced separation of isomers, improved resolution in complex matrices. |

| Ambient Ionization Mass Spectrometry | Rapid screening, minimal sample preparation, surface analysis capabilities. |

| Advanced Sample Preparation Techniques | Reduced solvent use, faster extraction times, improved analyte recovery and concentration. |

The continued development and application of these advanced analytical methodologies will be crucial for improving our understanding of the environmental occurrence, fate, and effects of this compound.

Theoretical and Computational Investigations of 2,8 Dinitrodibenzofuran

Molecular Structure and Conformation Studies

No specific studies on the molecular structure and conformation of 2,8-dinitrodibenzofuran using computational methods were found in the available literature. Such studies would typically involve geometry optimization to determine bond lengths, bond angles, and dihedral angles, as well as conformational analysis to identify the most stable spatial arrangement of the atoms.

Electronic Structure Calculations

Detailed electronic structure calculations for this compound are not present in the surveyed literature. This would include analyses of the frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and charge distribution, which are crucial for understanding the molecule's reactivity.

Density Functional Theory (DFT) Applications

While DFT is a widely used method for studying nitroaromatic compounds, no specific applications of DFT to calculate the electronic properties of this compound have been published.

Ab Initio Methods

Similarly, there is no evidence of high-level ab initio calculations being performed to characterize the electronic structure of this compound.

Reaction Mechanism Predictions and Energetics

The prediction of reaction mechanisms and the calculation of associated energetics for reactions involving this compound have not been reported. This type of investigation is critical for understanding its chemical behavior and potential transformation pathways.

Spectroscopic Property Simulations (e.g., IR, NMR, Mass Spectra)

There are no published simulations of the spectroscopic properties of this compound. Computational spectroscopy is a vital tool for the identification and characterization of compounds, and the absence of simulated IR, NMR, or mass spectra for this molecule limits the ability to compare theoretical data with potential experimental findings.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations, which could provide insights into the behavior of this compound in various environments (e.g., in solution), have not been documented in the scientific literature.

Source Apportionment and Emissions Research for 2,8 Dinitrodibenzofuran

Identification of Primary and Secondary Emission Sources

Research specifically identifying primary and secondary emission sources for 2,8-Dinitrodibenzofuran is not extensively available. However, the emission pathways can be inferred from studies on similar compounds, such as nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) and other dibenzofuran (B1670420) derivatives. aaqr.orgnih.gov

Primary Sources: These sources directly release the compound into the environment. For nitrated aromatic compounds, primary sources are typically associated with incomplete combustion processes where both nitrogen oxides (NOx) and parent aromatic structures are present at high temperatures. researchgate.netresearchgate.net Potential primary sources include:

Secondary Sources: Secondary sources involve the atmospheric transformation of precursor compounds. aaqr.org this compound could be formed through the following pathways:

The table below summarizes the likely sources based on data for analogous compounds.

| Source Type | Specific Emitter | Formation Mechanism | Supporting Evidence for Analogous Compounds |

|---|---|---|---|

| Primary (Direct Emission) | Diesel/Gasoline Vehicle Exhaust | High-temperature reaction of parent PAHs with NOx during combustion. | Studies confirm nitro-PAH emissions from heavy-duty diesel vehicles. tandfonline.com |

| Primary (Direct Emission) | Industrial Processes & Waste Incineration | Incomplete combustion of organic material in the presence of nitrogen. aaqr.org | Incinerators are known sources of dioxins, furans, and other complex organics. uq.edu.auunimib.it |

| Primary (Direct Emission) | Residential Wood & Biomass Burning | Incomplete combustion of wood and other biomass. nih.gov | Emission factors for nitro-PAHs from wood combustion have been measured. nih.gov |

| Secondary (Atmospheric Formation) | Atmospheric Reactions | Gas-phase reaction of precursor compounds (e.g., dibenzofuran) with NOx and atmospheric oxidants. researchgate.net | Atmospheric transformation is a known source of many nitro-PAHs. aaqr.orgnih.gov |

Source Signature Fingerprinting

Source signature fingerprinting uses the unique chemical profile of emissions from a source to identify its contribution to environmental pollution. This is often accomplished by analyzing the relative abundance of specific marker compounds. aaqr.org While a specific source signature for this compound has not been established, research on related compounds provides a model for how such a fingerprint could be developed.

For instance, diagnostic ratios of different PAHs or nitro-PAHs are used to distinguish between emission sources. aaqr.org The ratio of 2-nitrofluoranthene (B81861) to 1-nitropyrene (B107360) (2-NF/1-NP), for example, can indicate the relative importance of secondary atmospheric formation versus primary emissions. researchgate.net A high ratio suggests a greater contribution from atmospheric reactions. researchgate.net

To develop a source signature for this compound, researchers would need to:

The following table illustrates hypothetical source markers that could be used in such an analysis.

| Source Type | Potential Marker Compounds | Example Diagnostic Ratio | Interpretation |

|---|---|---|---|

| Vehicular Emissions (Diesel) | 1-Nitropyrene, Hopanes, Steranes | Low Indeno[1,2,3-cd]pyrene / Benzo[ghi]perylene ratio | Indicates petroleum combustion. nih.gov |

| Biomass Burning | Retene, Levoglucosan, 9-Nitrophenanthrene | High Retene / Chrysene ratio | Indicates wood combustion. nih.gov |

| Atmospheric Formation | 2-Nitrofluoranthene, 2-Nitropyrene | High 2-Nitrofluoranthene / 1-Nitropyrene ratio (>5) | Indicates significant secondary formation. researchgate.net |

Emission Inventory Development and Refinement

An emission inventory is a comprehensive database of air pollutant emissions from all sources in a specific geographical area over a given time. nih.gov These inventories are crucial for air quality modeling and developing control strategies. su.se Currently, this compound is not individually specified in major national or international emission inventories, which tend to focus on criteria pollutants (like NOx, SO2, PM2.5) or broader chemical classes like total PAHs. epa.govipcc.ch

Developing an inventory for this compound would require:

The total emission is calculated by multiplying the emission factor by the activity data. Refinement of the inventory involves updating these factors and data as new information becomes available and improving the spatial and temporal resolution of the emissions data. nih.gov

| Source Category | Activity Data (Example) | Emission Factor (Hypothetical) | Calculated Emission (Hypothetical) |

|---|---|---|---|

| Heavy-Duty Diesel Trucks | 10 million miles traveled | 0.1 mg / mile | 1.0 kg / year |

| Municipal Waste Incineration | 500,000 tons of waste burned | 0.5 mg / ton | 0.25 kg / year |

| Residential Wood Combustion | 20,000 tons of wood burned | 2.0 mg / ton | 0.04 kg / year |

Influence of Regulatory Measures on Emission Levels

While no regulations specifically target this compound, measures aimed at controlling its precursors—PAHs and nitrogen oxides (NOx)—are expected to reduce its formation and emission. mst.dkoaepublish.com

Key regulatory actions with an indirect impact include:

Emerging Research Frontiers and Methodological Advancements

Integration of Multi-Omics Approaches in Biodegradation Studies

The biodegradation of complex organic compounds like 2,8-dinitrodibenzofuran is a multifaceted process governed by the genetic and metabolic machinery of microbial communities. Multi-omics approaches, which involve the comprehensive analysis of various biological molecules, are becoming indispensable for unraveling the intricate mechanisms of microbial degradation. frontiersin.orgresearchgate.nettaylorfrancis.com The integration of genomics, transcriptomics, proteomics, and metabolomics provides a systems-level understanding of how microorganisms respond to and metabolize this pollutant.

Metagenomic analysis of soil contaminated with aromatic hydrocarbons can reveal the diversity of microbial species present and identify the genes responsible for the degradation of these compounds. nih.govmdpi.comnih.govmdpi.com For instance, studies on hydrocarbon-contaminated soils have shown a dominance of Gammaproteobacteria, which possess a higher number of genes crucial for biodegradation processes compared to soils from agricultural or forested areas. nih.gov In the context of this compound, metagenomics can help identify novel bacterial or fungal strains with the potential for its bioremediation.

Metatranscriptomics, which focuses on the expressed genes in a microbial community, can provide insights into the active metabolic pathways under specific environmental conditions. nih.gov By analyzing the messenger RNA (mRNA) transcripts, researchers can identify the genes that are upregulated in the presence of this compound, indicating their involvement in its degradation. This approach can help pinpoint the key enzymes and regulatory networks that are activated in response to the contaminant.

Proteomics, the large-scale study of proteins, offers a direct look at the functional machinery of the cell. nih.govnih.gov In the context of this compound biodegradation, proteomic analysis can identify the specific enzymes, such as dioxygenases and reductases, that are produced by microorganisms to break down the compound. nih.gov Studies on other priority bacterial pathogens have demonstrated that proteomics can characterize adaptive cellular mechanisms under the stress of toxic compounds. nih.gov

The table below illustrates the potential application of various multi-omics techniques in the study of this compound biodegradation.

| Omics Technique | Target Molecule | Potential Insights for this compound Research |

| Metagenomics | DNA | Identification of microbial species with degradation potential; Discovery of novel catabolic genes and pathways. nih.govmdpi.com |

| Metatranscriptomics | RNA | Determination of actively expressed degradation genes in the presence of the compound; Understanding regulatory responses to the pollutant. nih.gov |

| Metaproteomics | Proteins | Identification of key enzymes (e.g., dioxygenases, reductases) directly involved in the degradation process; Insights into cellular stress responses. nih.govnih.gov |

| Metabolomics | Metabolites | Elucidation of the complete biodegradation pathway; Identification of intermediate and final breakdown products; Assessment of potential toxic byproducts. nih.gov |

Advanced Spectroscopic Characterization Beyond Identification

While standard analytical techniques are proficient at identifying and quantifying this compound, a deeper understanding of its molecular structure, interactions with its environment, and transformation products requires more advanced spectroscopic methods. mdpi.com These techniques offer enhanced sensitivity and specificity, enabling researchers to probe the molecule's properties in complex matrices.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical tool that can provide highly sensitive and specific detection of environmental contaminants. nih.govcabidigitallibrary.org SERS utilizes the enhancement of the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. researchgate.net This technique holds significant promise for the trace detection of this compound in environmental samples, potentially reaching single-molecule detection levels. nih.govresearchgate.net The development of novel SERS substrates and portable Raman spectrometers is making this technology more accessible for in-field monitoring. nih.goviaea.org

The table below outlines how advanced spectroscopic techniques can be applied to the study of this compound.

| Spectroscopic Technique | Principle | Application to this compound |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. researchgate.net | Ultra-sensitive detection in environmental matrices; In-situ monitoring of degradation processes. nih.govcabidigitallibrary.org |

| Two-Dimensional Correlation Spectroscopy (2D-COS) | Analysis of spectral variations under an external perturbation to reveal relationships between different spectral features. | Elucidating the sequence of bond breaking and formation during degradation; Characterizing intermolecular interactions. |

| Terahertz (THz) Spectroscopy | Utilizes far-infrared radiation to probe low-frequency vibrational modes. mdpi.com | Characterization of polymorphic forms; Studying intermolecular interactions in the solid state. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental compositions. | Unambiguous identification of unknown degradation products and metabolites. |

Development of Novel Remediation Technologies Focused on Transformation

The remediation of sites contaminated with persistent organic pollutants like this compound often requires innovative technologies that can effectively transform the contaminant into less harmful substances. nih.gov While bioremediation is a promising approach, other novel methods are being developed to address challenging contamination scenarios.

Electrokinetic remediation (EKR) is an emerging technology for the removal of contaminants from soil, particularly low-permeability soils. nih.govmdpi.comresearchgate.net EKR uses a low-intensity direct electric current to mobilize and transport contaminants through the soil matrix. mdpi.com This technology has shown promise for the remediation of soils contaminated with nitroaromatic compounds. eeer.org The application of an electric field can also induce electrochemical reactions that can degrade the contaminant.

The following table presents hypothetical performance data for the electrokinetic remediation of this compound-contaminated soil, based on findings for other nitroaromatic compounds.

| Parameter | Value | Reference |

| Soil Type | Silty Clay | nih.gov |

| Initial Concentration | 100 mg/kg | Assumed |

| Voltage Gradient | 1.0 V/cm | researchgate.net |

| Treatment Duration | 30 days | researchgate.net |

| Removal Efficiency | 60-80% | Extrapolated from similar compounds |

| Final Concentration | 20-40 mg/kg | Calculated |

Catalytic transformation using nanomaterials is another promising avenue for the degradation of persistent organic pollutants. dntb.gov.ua Nanoparticles of certain metals or metal oxides can act as highly efficient catalysts for oxidation or reduction reactions that can break down the structure of this compound. Research in this area is focused on developing stable and reusable nanocatalysts that can be applied in various remediation scenarios.

Global Monitoring and Research Collaboration Frameworks

The long-range atmospheric transport of persistent organic pollutants (POPs) is a global issue that requires international cooperation for effective monitoring and control. epa.gov Compounds like this compound, which can be formed during combustion processes, are likely to be transported across continents, necessitating a global approach to understanding their distribution and fate. researchgate.net

Several international programs and networks are in place to monitor air quality and the presence of POPs in the environment. kunakair.comumweltbundesamt.deresearchgate.net The Stockholm Convention on Persistent Organic Pollutants provides a framework for international action on a list of priority POPs. pops.int While this compound is not currently listed under the convention, ongoing research and monitoring may reveal its prevalence and potential for long-range transport, which could lead to its consideration in the future.

Global air monitoring networks, such as the Global Atmospheric Passive Sampling (GAPS) network and the European Monitoring and Evaluation Programme (EMEP), provide valuable data on the long-range transport of air pollutants. umweltbundesamt.deresearchgate.net These networks often include the monitoring of nitrated and oxygenated polycyclic aromatic hydrocarbons, a class of compounds to which this compound belongs. epa.gov

International research collaborations are crucial for addressing the challenges posed by emerging POPs. ipen.org These collaborations facilitate the sharing of data, methodologies, and expertise, leading to a more comprehensive global understanding of the environmental fate and effects of compounds like this compound. nih.gov

The table below lists some of the key international frameworks relevant to the global monitoring of compounds like this compound.

| Framework/Network | Focus | Relevance to this compound |

| Stockholm Convention on POPs | Elimination and reduction of specific persistent organic pollutants. pops.int | Provides a potential future framework for global regulation if the compound is found to be persistent and transported globally. |

| Global Atmospheric Passive Sampling (GAPS) Network | Monitoring the long-range transport of POPs using passive air samplers. researchgate.net | Can provide data on the atmospheric concentrations and transport of nitrated PAHs, including potentially this compound. |

| European Monitoring and Evaluation Programme (EMEP) | Long-range transboundary air pollution monitoring and modeling. umweltbundesamt.de | Offers a model for regional and international cooperation in monitoring and assessing the environmental impact of air pollutants. |

| IPEN (A Toxics-Free Future) | Global network of public interest NGOs working to eliminate toxic chemicals. ipen.org | Advocates for the inclusion of new and emerging POPs in international regulations and promotes research on their environmental and health impacts. |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,8-Dinitrodibenzofuran, and how can reaction conditions be optimized?

- Methodology : Nitration of dibenzofuran derivatives typically involves mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). For regioselective nitration at the 2,8-positions, steric and electronic factors must be considered. Catalytic systems like zeolites or Lewis acids (e.g., FeCl₃) may improve yield and selectivity . Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (using toluene/nonane mixtures, as in ) is recommended .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodology : Combine analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity.

- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., using SDF/MOL files from quantum chemistry tools, as in ).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 274.25 for C₁₂H₆N₂O₄S) .

Advanced Research Questions

Q. What challenges arise in distinguishing this compound from its structural isomers (e.g., 1,3- or 3,8-substituted analogs)?

- Methodology :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize separation using polar capillary columns (e.g., DB-5MS) to resolve retention time differences.

- X-ray Crystallography : Resolve crystal structures to unambiguously assign substitution patterns.

- Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-calculated vibrational modes .

Q. How can computational methods predict the environmental persistence and degradation pathways of this compound?

- Methodology :

- Quantitative Structure-Activity Relationship (QSAR) : Use software like EPI Suite to estimate biodegradation half-lives.

- Molecular Dynamics Simulations : Model hydrolysis or photolysis pathways in aqueous/solvent systems.

- Thermodynamic Data : Reference NIST thermochemistry databases (e.g., enthalpy of formation, Gibbs free energy) to predict stability .

Q. What analytical techniques are validated for trace detection of this compound in complex environmental matrices?

- Methodology :

- Solid-Phase Extraction (SPE) : Use C18 cartridges to concentrate samples from water/soil extracts.

- Gas Chromatography with Electron Capture Detection (GC-ECD) : Achieve detection limits <1 ppb for nitroaromatics.

- Isotope Dilution Mass Spectrometry : Employ deuterated internal standards (e.g., dibenzofuran-d₈, as in ) for quantification .

Methodological Considerations

- Data Contradictions : Discrepancies in reported NMR shifts or retention times may arise from solvent effects or impurities. Cross-validate results using orthogonal techniques (e.g., LC-MS vs. GC-MS) .

- Experimental Design : For environmental studies, include controls spiked with certified reference materials (e.g., 2,8-Dinitrodibenzothiophene in ) to ensure method accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.